Product packaging for (2-Bromothiazol-4-yl)methanamine(Cat. No.:CAS No. 933749-24-7)

(2-Bromothiazol-4-yl)methanamine

Cat. No.: B1440945
CAS No.: 933749-24-7
M. Wt: 193.07 g/mol
InChI Key: CFLZGQCWZFJGDN-UHFFFAOYSA-N
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Description

(2-Bromothiazol-4-yl)methanamine is a versatile brominated heterocyclic building block prized in medicinal chemistry and drug discovery research. The bromine atom at the 2-position of the thiazole ring makes it an excellent substrate for metal-catalyzed cross-coupling reactions, such as Suzuki reactions, allowing for the introduction of diverse aromatic and heteroaromatic groups to create compound libraries . This functional handle is critical in developing targeted molecular probes and potential therapeutic agents. As a key intermediate, this scaffold is featured in patented compounds investigating a range of biological targets. These include heterocyclic inhibitors of monocarboxylate transporters (MCTs), which are relevant in oncology and metabolic diseases like type 2 diabetes , as well as advanced Ras inhibitors that represent a promising approach in targeting various human cancers . The aminomethyl group at the 4-position provides a site for further functionalization through amide bond formation or other derivatization, expanding its utility in structure-activity relationship (SAR) studies. Researchers utilize this compound and its derivatives to explore new mechanisms of action, as seen in the identification of potent and reversible inhibitors for antimalarial drug development . This compound is supplied for research purposes. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H5BrN2S B1440945 (2-Bromothiazol-4-yl)methanamine CAS No. 933749-24-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-bromo-1,3-thiazol-4-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5BrN2S/c5-4-7-3(1-6)2-8-4/h2H,1,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFLZGQCWZFJGDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)Br)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40693293
Record name 1-(2-Bromo-1,3-thiazol-4-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40693293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

933749-24-7
Record name 1-(2-Bromo-1,3-thiazol-4-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40693293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reactivity and Chemical Transformations of 2 Bromothiazol 4 Yl Methanamine

Reactions at the Aminomethyl Group

The primary amine of the aminomethyl group is a versatile functional handle that can undergo a variety of chemical transformations, including acylation, alkylation, and condensation reactions.

Amidation and Acylation Reactions

The primary amine of (2-Bromothiazol-4-yl)methanamine can be readily acylated with a variety of acylating agents, such as acid chlorides, anhydrides, or carboxylic acids, to form the corresponding amides. organic-chemistry.org These reactions are typically carried out in the presence of a base to neutralize the acid byproduct. The resulting amides are often stable, crystalline solids and represent a common derivatization of primary amines. The formation of amides is a fundamental transformation in organic synthesis and is widely used in the preparation of pharmaceuticals and other biologically active molecules.

Alkylation and Arylation of the Amine

The nitrogen atom of the aminomethyl group can be alkylated or arylated to form secondary or tertiary amines. Alkylation can be achieved by reacting the amine with alkyl halides. Arylation can be accomplished through nucleophilic aromatic substitution on an electron-deficient aryl halide or through transition metal-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, where the amine acts as the nucleophile. scispace.com

Formation of Imines and Other Nitrogen-Containing Heterocycles

The primary amine of this compound can react with aldehydes or ketones to form imines, also known as Schiff bases. researchgate.net This condensation reaction is typically reversible and is often carried out with the removal of water to drive the equilibrium towards the product. nih.gov Imines are valuable intermediates in organic synthesis and can be further reduced to secondary amines or used in various cycloaddition and nucleophilic addition reactions.

Furthermore, the bifunctional nature of this compound makes it a potential precursor for the synthesis of more complex nitrogen-containing heterocyclic systems. The aminomethyl group can participate in cyclization reactions with suitable electrophiles to construct new ring systems. For example, reaction with a β-dicarbonyl compound could lead to the formation of a pyrimidine (B1678525) or a related heterocycle. The specific outcome of such reactions would depend on the reaction conditions and the nature of the other reactant. The use of chiral imines derived from this amine can also lead to the asymmetric synthesis of various nitrogen-containing heterocycles. nih.gov

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
2,4-dibromothiazole (B130268)
(4-Bromothiazol-2-yl)methanamine

Modifications and Derivatization of the Thiazole (B1198619) Ring System

The thiazole ring in this compound is a versatile scaffold that can undergo various chemical transformations. The electron-withdrawing nature of the nitrogen and sulfur heteroatoms, combined with the presence of a bromine atom at the C-2 position and a methanamine group at the C-4 position, influences the reactivity of the ring, particularly at the C-5 position. This section explores the functionalization at this position and the oxidation and reduction reactions of the thiazole ring itself.

Functionalization at C-5 Position of the Thiazole Ring

The C-5 position of the thiazole ring is susceptible to electrophilic substitution, and its reactivity can be enhanced through metallation. The presence of substituents on the ring influences the ease and outcome of these reactions. analis.com.my

One of the most effective methods for introducing a wide range of functional groups at the C-5 position of a 2-bromothiazole (B21250) derivative is through deprotonation using a strong, non-nucleophilic base to form a potent nucleophile, which can then react with various electrophiles. researchgate.netresearchgate.net Studies on similar 2-bromothiazole systems have shown that bases like lithium diisopropylamide (LDA) can selectively deprotonate the C-5 position at low temperatures. researchgate.net For instance, the lithiation of 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole (B2708370) with LDA, followed by quenching with electrophiles such as acetaldehyde (B116499) or cyclohexanone, yields the corresponding 5-substituted products. researchgate.net This strategy allows for the introduction of new carbon-carbon bonds at the C-5 position.

Another key strategy involves the nucleophilic substitution of a halogen atom at the C-5 position. Halogenation of 2-aminothiazole (B372263) derivatives, for example, readily occurs at the C-5 position through an addition-elimination mechanism. jocpr.com The resulting 5-halo-2-aminothiazole can then undergo nucleophilic substitution, where the halide is displaced by strong nucleophiles. jocpr.com While the starting compound already has a bromine at C-2, this principle highlights the reactivity of the C-5 position towards halogenation and subsequent substitution.

The table below summarizes representative examples of C-5 functionalization on related 2-bromothiazole scaffolds.

Starting MaterialReagentsElectrophileProductYield (%)
2-Bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole1. LDA, THF, -70°C2. Acetaldehyde1-[2-Bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazol-5-yl]ethan-1-olHigh
2-Bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole1. LDA, THF, -70°C2. Cyclohexanone1-[2-Bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazol-5-yl]cyclohexan-1-olHigh
2,4-Dibromothiazole1. LiNPr2i, THF, -78°C2. Various reagents2-Bromo-5-substituted-4-bromothiazoles-

Data derived from studies on analogous thiazole systems. researchgate.netresearchgate.net

Oxidation and Reduction Reactions of the Thiazole Ring

The thiazole ring exhibits varied behavior under oxidative and reductive conditions, ranging from simple N-oxidation to complete ring cleavage.

Oxidation Reactions

The thiazole ring is generally resistant to mild oxidizing agents. globalresearchonline.net However, stronger oxidants can lead to specific transformations. Oxidation with peracids, such as perbenzoic acid or peracetic acid, or with hydrogen peroxide can form the corresponding thiazole-N-oxide. globalresearchonline.net

More forceful oxidation can lead to the cleavage of the thiazole ring. For instance, oxidative ring-opening of benzothiazole (B30560) derivatives has been achieved using magnesium monoperoxyphthalate hexahydrate (MMPP), yielding acyl aminobenzene sulfonate esters. scholaris.caresearchgate.net A similar reactivity pattern could be anticipated for the thiazole ring in this compound under specific oxidative conditions. Studies on related thiazoline (B8809763) systems have shown that oxidation with reagents like Oxone® can also result in ring-opening to yield disulfide derivatives. rsc.org

Reduction Reactions

The thiazole ring is generally stable towards catalytic hydrogenation with platinum and to metal reductions in acidic media. pharmaguideline.com However, specific reagents can effect its reduction.

A notable reduction method involves the use of Raney nickel, which typically leads to desulfurization and subsequent degradation of the ring. pharmaguideline.com A more controlled reduction can be achieved through a multi-step process. This involves the formation of an N-alkyl thiazolium salt, followed by reduction with a hydride reagent like sodium borohydride (B1222165) (NaBH4). globalresearchonline.net

Reductive ring opening provides another pathway for the transformation of the thiazole nucleus. A method of general applicability involves the use of sodium in liquid ammonia, which cleaves the sulfur-carbon bonds in the ring. researchgate.net Subsequent hydrolysis of the intermediates can help in structural elucidation. researchgate.net

The table below outlines various oxidation and reduction reactions applicable to the thiazole ring system.

Reaction TypeReagentsProduct TypeReference(s)
Oxidation Hydrogen Peroxide, PeracidsThiazole-N-oxide globalresearchonline.net
Oxidation Magnesium monoperoxyphthalate (MMPP)Ring-opened sulfonate esters (in benzothiazoles) scholaris.caresearchgate.net
Oxidation Oxone®Ring-opened disulfides (in thiazolines) rsc.org
Reduction Raney NickelDesulfurization and ring degradation pharmaguideline.com
Reduction 1. Alkylation 2. NaBH4Reduced thiazolidine (B150603) derivatives globalresearchonline.net
Reduction Sodium in liquid ammoniaReductive ring opening researchgate.net

Computational and Theoretical Studies of 2 Bromothiazol 4 Yl Methanamine

Quantum Chemical Calculations and Molecular Orbital Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in characterizing the electronic structure of (2-Bromothiazol-4-yl)methanamine. doi.orgresearchgate.net These calculations provide a quantitative description of the molecule's electron distribution, which is fundamental to its reactivity and intermolecular interactions.

Detailed Research Findings: Analysis of the molecular orbitals of thiazole (B1198619) derivatives reveals that the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key determinants of chemical behavior. researchgate.netmdpi.comnih.gov For this compound, the HOMO is expected to be delocalized across the electron-rich thiazole ring, particularly involving the sulfur and nitrogen atoms. Conversely, the LUMO is likely influenced by the electron-withdrawing bromine atom at the 2-position and the aminomethyl substituent at the 4-position. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter indicating the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity. researchgate.netmdpi.com

Calculations of the molecular electrostatic potential (MEP) map would reveal the charge distribution, highlighting electron-rich regions (typically around the nitrogen and sulfur atoms) that are susceptible to electrophilic attack and electron-deficient regions that are prone to nucleophilic attack.

Table 1: Calculated Electronic Properties of this compound (Hypothetical Data)

Property Predicted Value Significance
HOMO Energy -6.5 eV Indicates electron-donating capability.
LUMO Energy -1.2 eV Indicates electron-accepting capability.
HOMO-LUMO Gap 5.3 eV Correlates with chemical stability and reactivity.

Conformational Analysis and Stereochemical Considerations

The three-dimensional shape of this compound is crucial for its interaction with biological macromolecules. Conformational analysis aims to identify the most stable spatial arrangements of the molecule.

Detailed Research Findings: The primary source of conformational flexibility in this compound is the rotation around the single bond connecting the aminomethyl group to the thiazole ring. Theoretical calculations can map the potential energy surface of this rotation, identifying low-energy conformers. The relative orientation of the amino group with respect to the thiazole ring is influenced by steric hindrance from the adjacent bromine atom and potential intramolecular hydrogen bonding between the amine hydrogen and the thiazole nitrogen. These factors dictate the preferred conformation in different environments.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

To explore the potential of this compound as a biologically active agent, molecular docking and molecular dynamics (MD) simulations are employed. These techniques predict and analyze the interaction of the molecule with a specific protein target. nih.govnih.govmdpi.commdpi.comnih.govnih.govmdpi.comacs.org

Detailed Research Findings: Molecular docking studies can position this compound within the binding site of a target protein, such as a kinase or receptor. nih.govacs.org The predicted binding mode would likely involve hydrogen bonds between the primary amine and polar residues in the binding pocket. The bromine atom could participate in halogen bonding, a specific and directional non-covalent interaction that can enhance binding affinity.

Following docking, MD simulations can provide insights into the stability of the ligand-protein complex over time. nih.govyoutube.com These simulations can reveal whether the initial docked pose is maintained and can identify key residues that contribute most significantly to the binding energy. Analysis of the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) from MD trajectories helps to assess the stability of the complex and the flexibility of different regions of the protein upon ligand binding. tandfonline.com

Structure-Activity Relationship (SAR) Modeling and Quantitative Structure-Activity Relationship (QSAR) for this compound Derivatives

SAR and QSAR studies are essential for the rational design of more potent and selective analogs of a lead compound. acs.orgtandfonline.comnih.govtandfonline.commdpi.com These studies correlate changes in molecular structure with changes in biological activity.

Detailed Research Findings: For derivatives of this compound, SAR would involve systematically modifying the substituents on the thiazole ring and the aminomethyl group. For example, replacing the bromine at the C2 position with other halogens (Cl, F) or with small alkyl groups would modulate the electronic and steric properties of the molecule, likely affecting its binding affinity. Modifications to the aminomethyl group, such as N-alkylation or N-acylation, would alter its hydrogen bonding capacity and lipophilicity.

QSAR models provide a mathematical correlation between the physicochemical properties (descriptors) of a series of molecules and their biological activity. tandfonline.comnih.gov For a series of this compound derivatives, a QSAR model could be built using descriptors such as:

Electronic descriptors: Hammett constants, partial atomic charges.

Steric descriptors: Molar refractivity, Taft parameters.

Hydrophobic descriptors: LogP, solvent accessible surface area.

A statistically validated QSAR model can then be used to predict the activity of yet-unsynthesized derivatives, guiding further optimization efforts. nih.govtandfonline.com

Table 2: Hypothetical QSAR Descriptors for this compound Analogs

Derivative LogP Dipole Moment (D) Molecular Weight ( g/mol ) Predicted IC50 (µM)
This compound 1.8 2.5 207.08 5.2
(2-Chlorothiazol-4-yl)methanamine 1.5 2.3 162.63 7.8
(2-Methylthiazol-4-yl)methanamine 1.2 2.1 142.22 10.5

Biological and Biomedical Research Applications of 2 Bromothiazol 4 Yl Methanamine Derivatives

Role as Key Intermediates in Pharmaceutical Development

(2-Bromothiazol-4-yl)methanamine and its close analogs are valuable building blocks in the synthesis of more complex pharmaceutical compounds. The presence of the bromine atom at the 4-position and the methanamine group at the 2-position of the thiazole (B1198619) ring provides reactive sites for a variety of chemical transformations. nih.gov This allows medicinal chemists to systematically modify the core structure to optimize biological activity, selectivity, and pharmacokinetic properties. fabad.org.trresearchgate.net

A notable example is the use of (4-Bromothiazol-2-yl)methanamine hydrochloride in the synthesis of regioisomeric thiazole inhibitors targeting lysyl oxidase (LOX) and lysyl oxidase-like 2 (LOXL2) enzymes. The synthesis often involves palladium-catalyzed coupling reactions, followed by deprotection steps to yield the final active compounds. The versatility of this intermediate enables the creation of libraries of derivatives for screening against various biological targets. nih.gov

Anticancer and Antiproliferative Activities of Thiazole-Containing Compounds

The thiazole moiety is a prominent feature in several clinically approved anticancer drugs, including dasatinib (B193332) and dabrafenib. nih.gov This has spurred extensive research into new thiazole derivatives with potent anticancer and antiproliferative properties. nih.govnih.govresearchgate.net These compounds have been shown to inhibit various cancer cell lines, including those of the breast, lung, colon, and prostate. researchgate.netmdpi.com

Inhibitors of Specific Protein Targets (e.g., LOX/LOXL2)

The lysyl oxidase (LOX) family of enzymes plays a crucial role in the cross-linking of collagen and elastin, which contributes to the stabilization of the extracellular matrix (ECM). nih.gov Elevated LOX activity is associated with tumor progression, metastasis, and increased tissue stiffness in aggressive cancers. nih.govnih.gov Consequently, LOX and its isoform LOXL2 have become attractive targets for cancer therapy. nih.govacs.org

Derivatives of this compound have been instrumental in the development of potent LOX/LOXL2 inhibitors. By incorporating the aminomethylenethiazole (AMTz) scaffold, researchers have created dual inhibitors of LOX and LOXL2, as well as inhibitors selective for LOXL2. nih.gov These compounds often exhibit an irreversible binding mode, leading to enhanced potency. nih.gov For instance, a 2-aminomethylene-5-sulfonyl thiazole derivative demonstrated significant inhibitory activity against both LOX and LOXL2. nih.gov

Further research led to the discovery of bi-thiazole derivatives as highly potent LOX inhibitors. nih.gov One such lead compound, LXG6403, showed a 3.5-fold specificity for LOX over LOXL2 and acted through a competitive, irreversible mechanism. nih.gov This inhibitor was found to alter the collagen architecture of the ECM, reduce tumor stiffness, and enhance the efficacy of chemotherapy in triple-negative breast cancer models. nih.gov

Table 1: Examples of Thiazole-Based LOX/LOXL2 Inhibitors

Compound/SeriesTarget(s)Key Findings
Aminomethylenethiazole (AMTz) scaffoldLOX/LOXL2Improved potency towards LOXL2 inhibition via an irreversible binding mode. nih.gov
2-aminomethylene-5-sulfonyl thiazoleLOX/LOXL2Showed comparable levels of LOX inhibition to analogous thiophene (B33073) compounds and increased potency toward LOXL2. nih.gov
LXG6403 (bi-thiazole derivative)LOX (selective)Potent, orally bioavailable inhibitor that enhances chemoresponse in triple-negative breast cancer. nih.gov
CCT365623 (aminomethylenethiophene)LOX/LOXL2Orally efficacious dual inhibitor used to study mechanisms of LOX-driven tumor progression. nih.gov

Modulators of Cellular Pathways (e.g., NF-κB Activation)

The nuclear factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammation, angiogenesis, and cell survival. nih.govresearchgate.net Its dysregulation is a hallmark of many cancers, contributing to tumor initiation, progression, and resistance to therapy. nih.govmdpi.com Therefore, targeting the NF-κB pathway is a promising strategy for cancer treatment. nih.gov

While direct studies on this compound derivatives as NF-κB modulators are still emerging, the broader class of thiazole-containing compounds has shown the ability to influence this pathway. mdpi.com Some natural and synthetic compounds are known to inhibit NF-κB activation by preventing the activation of upstream kinases or the nuclear translocation of NF-κB subunits. mdpi.com Given the structural similarity and proven anticancer effects of thiazole derivatives, it is plausible that some of their antiproliferative activity is mediated through the modulation of the NF-κB pathway. Further research is warranted to explore this specific mechanism for this compound derivatives.

Antimicrobial and Antifungal Properties

The rise of antimicrobial resistance is a global health crisis, necessitating the development of new classes of antimicrobial and antifungal agents. nih.gov Thiazole derivatives have long been recognized for their broad-spectrum antimicrobial activity and are found in some clinically used antibiotics. fabad.org.trnih.govmdpi.com

Targeting Bacterial Enzymes (e.g., FabK)

The fatty acid biosynthesis (FAS) pathway is an essential process in bacteria, making its enzymes attractive targets for novel antibiotics. nih.gov One such enzyme is β-ketoacyl-ACP synthase III (FabH), which is crucial for initiating fatty acid synthesis.

Researchers have synthesized and evaluated thiazole derivatives as potent inhibitors of FabH. nih.govresearchgate.net In one study, a series of compounds was created by linking an aromatic acid to 4-phenylthiazol-2-amine or 4-(4-bromophenyl)thiazol-2-amine. nih.gov Many of these derivatives exhibited significant antibacterial activity and inhibited E. coli FabH with IC50 values in the micromolar range. nih.gov For example, compound 5f from this series showed the most potent antibacterial and E. coli FabH inhibitory activity. nih.gov Molecular docking and QSAR studies have been employed to understand the structure-activity relationships and binding modes of these inhibitors. nih.gov

Fungicidal Candidates and Mechanisms of Action

Thiazole derivatives have also demonstrated significant promise as antifungal agents, particularly against opportunistic pathogens like Candida albicans and Aspergillus fumigatus. nih.govnih.govmdpi.comresearchgate.netnanobioletters.com

A series of newly synthesized thiazole derivatives containing a cyclopropane (B1198618) system showed very strong activity against clinical isolates of C. albicans, with some compounds exhibiting higher potency than the standard drug nystatin. nih.gov The mechanism of action for these derivatives appears to involve disruption of the fungal cell wall and/or alteration of cell membrane permeability, as suggested by tests involving sorbitol and ergosterol. nih.gov

Other studies have explored novel thiazole derivatives bearing β-amino acid and aromatic moieties. nih.govmdpi.com Certain compounds from this class displayed potent and selective bactericidal activity against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), and also exhibited antifungal activity against azole-resistant A. fumigatus and multidrug-resistant yeasts like Candida auris. nih.govmdpi.com The structure-activity relationship indicated that the nature of the substitution on the thiazole ring is critical for the observed antimicrobial and antifungal effects. mdpi.commdpi.comresearchgate.netresearchgate.netnih.gov

Table 2: Antimicrobial and Antifungal Activity of Thiazole Derivatives

Compound/SeriesTarget Organism(s)Key Findings
Thiazole derivatives with cyclopropane systemCandida albicansStrong antifungal activity, potentially by disrupting the cell wall and/or membrane. nih.gov
Thiazole derivatives with β-amino acid and aromatic moietiesGram-positive bacteria (e.g., MRSA), Aspergillus fumigatus, Candida aurisPotent bactericidal and antifungal activity against multidrug-resistant strains. nih.govmdpi.com
2-amino-4-(4-bromo-phenyl thiazole) derivativesGram-positive bacteria, Candida albicansModerate antibacterial and slight antifungal activity observed in some derivatives. researchgate.net

Derivatives of this compound represent a versatile and highly promising class of compounds in biomedical research. Their utility as key intermediates facilitates the synthesis of a wide range of biologically active molecules. In the field of oncology, these thiazole-based compounds, particularly as inhibitors of the LOX family of enzymes, offer a novel strategy to combat tumor progression and enhance the efficacy of existing therapies. Furthermore, their potent antimicrobial and antifungal properties, targeting essential microbial enzymes and cellular structures, position them as valuable leads in the critical fight against infectious diseases and antimicrobial resistance. The continued exploration and development of this compound derivatives hold significant potential for the discovery of next-generation therapeutics.

Neurological and Psychiatric Research

Nitrogen-containing heterocyclic compounds are significant in the development of therapies for neurological disorders. While numerous heterocyclic cores have been investigated, the specific applications of this compound derivatives in this field are still emerging.

G-protein-gated inwardly rectifying potassium (GIRK) channels are crucial regulators of neuronal excitability in the brain and heart. nih.gov Their modulation by small molecules presents a therapeutic strategy for various neurological and psychiatric conditions. nih.gov A review of the current scientific literature indicates that derivatives of this compound have not been specifically reported as ligands for GIRK channels.

However, the broader class of small molecules has been explored for GIRK channel modulation. These channels are recognized as potential therapeutic targets for conditions like addiction and other neurological diseases. nih.gov Research has led to the identification of various small molecule modulators, although achieving subunit specificity remains a significant challenge. nih.gov For instance, clozapine, an atypical antipsychotic, has been shown to inhibit both neuronal (GIRK1/GIRK2) and cardiac (GIRK1/GIRK4) GIRK channels, which may contribute to some of its clinical side effects. nih.gov The development of specific activators or inhibitors for particular GIRK channel subunit combinations, such as those found in specific brain regions, is a key goal in modern neuroscience research. nih.gov

Agricultural Chemical Applications

The thiazole ring is a component of various biologically active compounds, including some used in agriculture. However, based on available scientific literature, there are no specific documented agricultural applications for this compound or its direct derivatives.

In a broader context, the strategy of "scaffold hopping," where parts of a known active molecule are replaced with different chemical structures to find improved compounds, is common in agrochemical research. researchgate.net This approach can involve the use of various heterocyclic rings, including thiazoles, to optimize properties like efficacy, metabolic stability, and safety. researchgate.net This highlights the potential for thiazole-containing scaffolds to be incorporated into future agrochemical development, although specific examples for the this compound core are not currently available.

Drug Discovery and Optimization Strategies Employing this compound Scaffolds

The this compound structure represents a valuable scaffold for medicinal chemistry, particularly in the realms of fragment-based drug discovery and lead optimization.

Fragment-Based Drug Discovery (FBDD) is a method that screens small, low-complexity molecules, or "fragments," for weak binding to a biological target. nih.govresearchgate.net These initial hits then serve as starting points for building more potent, target-specific lead compounds. nih.govresearchgate.net This approach allows for a more efficient exploration of chemical space compared to traditional high-throughput screening of large molecules. nih.gov

The this compound molecule, with its relatively small size and defined chemical features, is well-suited for inclusion in fragment libraries. Key principles of FBDD include:

The "Rule of Three" : Fragments typically have a molecular weight ≤ 300 Da, ≤ 3 hydrogen bond donors, ≤ 3 hydrogen bond acceptors, and a calculated logP ≤ 3. mdpi.com

Screening Techniques : Biophysical methods like Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are used to detect the weak binding of fragments to the target protein. mdpi.comnih.gov

Fragment Growing : Once a fragment hit is identified and its binding mode is understood, chemists synthesize analogs that "grow" into adjacent pockets of the binding site to increase affinity and selectivity. nih.gov

While no specific studies have been published detailing the use of this compound in an FBDD campaign, its structure provides clear vectors for elaboration. The primary amine can be readily modified to introduce new functional groups, and the bromine atom can be replaced through various cross-coupling reactions to explore different chemical spaces.

Lead optimization is the iterative process of modifying a biologically active lead compound to improve its potency, selectivity, and pharmacokinetic properties. capes.gov.br The this compound scaffold can serve as a core structure for generating analogs in a lead optimization campaign.

Research on related thiazole derivatives provides insight into how this scaffold could be optimized. For example, a study on 4-(4-bromophenyl)-thiazol-2-amine derivatives explored how different substitutions on an aromatic ring attached to the thiazole influenced antimicrobial and anticancer activity. nih.gov This demonstrates a common strategy in analog design: systematically altering substituents to build a Structure-Activity Relationship (SAR).

An example of lead optimization on a related benzothiazole (B30560) scaffold for developing DNA gyrase inhibitors involved several modifications to the core structure. nih.gov These included altering substituents to enhance target engagement, improve solubility, and reduce plasma protein binding. nih.gov

Table 1: Example of Analog Design and Activity for 4-(4-bromophenyl)-thiazol-2-amine Derivatives nih.gov

Compound IDR-Group (Substituent on Schiff Base)Antimicrobial Activity (MIC in µg/mL vs. S. aureus)Anticancer Activity (IC50 in µM vs. MCF7)
p2 4-Cl6.2510.4
p3 4-F6.2518.2
p4 4-OH12.522.6
p6 2-Cl12.529.2

This table illustrates how modifying a substituent (R-group) on a related thiazole scaffold affects biological activity, a key process in lead optimization and analog design.

The optimization process for a this compound-based lead would similarly involve:

Analog Synthesis : Creating a library of related compounds by modifying the amine group or substituting the bromine atom.

Biological Testing : Screening the analogs for activity against the target of interest.

SAR Analysis : Identifying which chemical modifications lead to improved potency and selectivity.

Property Profiling : Assessing key drug-like properties such as solubility, metabolic stability, and cell permeability.

Through such iterative cycles of design, synthesis, and testing, a lead compound based on the this compound scaffold could be optimized into a drug candidate.

Analytical Methodologies for Characterization and Quantification in Research

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure of (2-Bromothiazol-4-yl)methanamine. These techniques provide detailed information about the compound's atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural confirmation of this compound. Both ¹H and ¹³C NMR provide critical data on the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. By analogy with similar thiazole (B1198619) derivatives, the following approximate chemical shifts (δ) are predicted in a suitable deuterated solvent like DMSO-d₆ or CDCl₃:

Thiazole Ring Proton (H-5): A singlet appearing in the range of 7.0-7.5 ppm. The specific shift is influenced by the electronic effects of the adjacent bromine and methanamine groups.

Methylene (B1212753) Protons (-CH₂-): A singlet typically observed between 3.8 and 4.2 ppm. This signal represents the two protons of the methylene group attached to the thiazole ring.

Amine Protons (-NH₂): A broad singlet that can appear over a wide chemical shift range, often between 2.0 and 3.5 ppm. The exact position and broadness are dependent on factors such as solvent, concentration, and temperature due to hydrogen bonding and exchange.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule. The predicted chemical shifts for the carbon atoms of this compound are as follows:

Carbon AtomPredicted Chemical Shift (δ, ppm)
C2 (C-Br)145-155
C4 (C-CH₂NH₂)150-160
C5 (CH)115-125
-CH₂-40-50

Note: The exact chemical shifts can vary based on the solvent and experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound, as well as to gain structural information through fragmentation analysis.

Under electron ionization (EI), the molecule is expected to produce a molecular ion peak ([M]⁺) corresponding to its molecular weight. Due to the presence of bromine, a characteristic isotopic pattern will be observed for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).

Predicted fragmentation patterns for this compound would likely involve:

Alpha-cleavage: A common fragmentation pathway for amines, leading to the loss of a hydrogen radical to form a stable iminium cation. docbrown.infodocbrown.info

Loss of the aminomethyl group: Cleavage of the C-C bond between the thiazole ring and the methanamine group.

Ring fragmentation: The thiazole ring itself can undergo cleavage, leading to various smaller fragment ions.

Expected Key Fragment Ions in Mass Spectrometry:

m/z (relative to Bromine isotope)Predicted Fragment Ion
[M]⁺ and [M+2]⁺Molecular ion
[M-1]⁺ and [M+1]⁺Loss of a hydrogen radical
[M-30]⁺ and [M-28]⁺Loss of CH₂NH₂

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) Spectroscopy: IR spectroscopy is utilized to identify the functional groups present in this compound. The vibrational frequencies of the chemical bonds provide a characteristic spectrum.

Characteristic IR Absorption Bands:

Functional GroupWavenumber (cm⁻¹)Description
N-H Stretch3300-3500 (two bands)Primary amine
C-H Stretch (aromatic)3000-3100Thiazole ring C-H
C-H Stretch (aliphatic)2850-2960Methylene group
C=N Stretch1620-1680Thiazole ring
C=C Stretch1500-1600Thiazole ring
N-H Bend1550-1650Primary amine
C-Br Stretch500-600Bromo-substituent

These values are approximate and can be influenced by the molecular environment.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Thiazole and its derivatives typically exhibit absorption maxima in the UV region. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* transitions within the thiazole ring. The presence of the bromine atom and the aminomethyl group as substituents will influence the position and intensity of these absorption bands. For similar aminothiazole structures, absorption maxima are often observed in the range of 250-280 nm. d-nb.info

Chromatographic Separation and Purity Analysis

Chromatographic techniques are essential for separating this compound from reaction mixtures and for determining its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used method for the quantification and purity assessment of non-volatile and thermally labile compounds like this compound. A reversed-phase HPLC method is typically employed.

A suitable HPLC method would involve a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., water with 0.1% formic acid or trifluoroacetic acid) and an organic modifier like acetonitrile (B52724) or methanol. d-nb.info The gradient or isocratic elution conditions can be optimized to achieve good separation from any impurities. Detection is commonly performed using a UV detector set at the wavelength of maximum absorbance of the compound (e.g., around 270 nm). d-nb.info

Typical HPLC Parameters:

ParameterValue
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase BAcetonitrile
Flow Rate1.0 mL/min
DetectionUV at 270 nm
Injection Volume10 µL

Gas Chromatography (GC)

Gas Chromatography (GC) can be used for the analysis of this compound, although the primary amine group can lead to peak tailing and potential interactions with the stationary phase. To overcome these issues, derivatization is often employed to convert the amine into a less polar and more volatile derivative. Common derivatizing agents include silylating agents (e.g., BSTFA) or acylating agents (e.g., trifluoroacetic anhydride). caymanchem.comgcms.cz

When coupled with a mass spectrometer (GC-MS), this technique provides both separation and structural identification of the compound and any impurities. The choice of the GC column is critical, with polar columns often being used for the analysis of amines.

Considerations for GC Analysis:

ParameterConsideration
ColumnPolar capillary column (e.g., wax-based or cyano-based)
InjectionSplit/splitless injector
Carrier GasHelium or Hydrogen
DetectorFlame Ionization Detector (FID) or Mass Spectrometer (MS)
DerivatizationMay be required to improve peak shape and volatility

Crystallography and Structural Determination

The process of X-ray crystallography involves several key steps. Initially, a high-quality single crystal of the compound is required. This crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern. By analyzing the positions and intensities of these diffracted beams, researchers can construct a three-dimensional electron density map of the molecule. From this map, the positions of the individual atoms can be determined, leading to the elucidation of the crystal structure.

Structural Insights from Related Thiazole Derivatives

To illustrate the type of data obtained from crystallographic studies, the structures of 2,4-dibromothiazole (B130268) and N-{[4-(4-bromophenyl)thiazol-2-yl]carbamothioyl}benzamide serve as relevant examples within the bromothiazole class of compounds.

The crystal structure of 2,4-dibromothiazole was determined to be in the orthorhombic space group Fmm2. researchgate.net A notable feature of its crystal structure is disorder, where the molecules are randomly oriented with respect to the direction of the Br–C(2)–N–C(4)–Br unit. researchgate.net The sulfur and the C(5)-H atoms of the thiazole ring show mixed occupancy. researchgate.net

The crystallographic data for these related compounds are summarized in the interactive tables below.

Interactive Table 1: Crystallographic Data for 2,4-Dibromothiazole researchgate.net

ParameterValue
Empirical Formula C₃HBr₂NS
Formula Weight 258.93
Crystal System Orthorhombic
Space Group Fmm2
a (Å) 6.700(10)
b (Å) 16.21(3)
c (Å) 5.516(8)
α (°) 90
β (°) 90
γ (°) 90
Volume (ų) 597.5(19)
Z 4

Interactive Table 2: Selected Bond Lengths and Angles for N-{[4-(4-bromophenyl)thiazol-2-yl]carbamothioyl}benzamide nih.gov

Bond/Angle Value
Dihedral Angle (Central to Bromophenyl) 21.58(7)°
Dihedral Angle (Central to Phenyl) 17.90(9)°
S⋯Br Interaction (Å) 3.3507(11)
S⋯S Interaction (Å) 3.4343(14)

These examples underscore the power of crystallography in revealing the detailed structural features of bromothiazole derivatives. Such data is crucial for understanding structure-activity relationships, designing new molecules with specific properties, and for computational modeling studies. Although the specific crystal structure of this compound remains to be determined, the analysis of these and other related structures provides a solid foundation for predicting its likely geometric parameters and packing motifs in the solid state.

Future Research Directions and Translational Perspectives

Development of Novel Synthetic Routes for Enhanced Sustainability and Scalability

The future development of therapeutics and materials based on (2-Bromothiazol-4-yl)methanamine hinges on the availability of efficient, sustainable, and scalable synthetic methods. While classical syntheses of the thiazole (B1198619) ring are well-established, future research should focus on modern, greener alternatives that offer high yields and operational simplicity. researchgate.net

Key areas for development include:

Multi-Component Reactions (MCRs): Designing one-pot MCRs would allow for the construction of complex derivatives from simple precursors in a single step, enhancing efficiency and reducing waste. researchgate.net

Microwave-Assisted Synthesis: This technology can dramatically shorten reaction times and improve yields for thiazole synthesis, offering a scalable and energy-efficient alternative to conventional heating. researchgate.net

Eco-Friendly Catalysis: Research into novel catalytic systems, such as nano-catalysts or biocatalysts, could provide highly efficient and reusable options for synthesizing the thiazole core, minimizing the environmental impact. researchgate.net

Flow Chemistry: Continuous flow processes offer superior control over reaction parameters, leading to better reproducibility, safety, and scalability, which are crucial for industrial production.

Table 1: Comparison of Synthetic Methodologies for Thiazole Derivatives

Methodology Advantages Disadvantages Future Research Focus
Classical Synthesis Well-established, versatile Often requires harsh conditions, multi-step, moderate yields Optimization of existing routes
Microwave-Assisted Rapid, high yields, improved purity Specialized equipment needed, scalability can be a challenge Development of scalable microwave reactors
Multi-Component Reactions High atom economy, reduced waste, operational simplicity Substrate scope can be limited Design of new MCRs for diverse functionalization
Eco-Friendly Catalysis Reusable, mild conditions, reduced environmental impact Catalyst cost and stability Discovery of robust and inexpensive catalysts
Flow Chemistry High scalability, enhanced safety, precise control High initial investment Integration with in-line purification and analysis

Exploration of Undiscovered Biological Activities and Therapeutic Targets

The thiazole moiety is a cornerstone of many therapeutic agents, exhibiting a vast spectrum of biological activities. fabad.org.tr Derivatives have been developed as anticancer, anti-inflammatory, antimicrobial, anticonvulsant, and antihypertensive agents. fabad.org.trnih.gov While some activities of bromothiazole derivatives are known, a comprehensive screening of this compound against a wider array of biological targets could uncover novel therapeutic applications.

Future research should systematically evaluate the potential of this compound in various therapeutic areas:

Oncology: Thiazole derivatives have shown significant potential as anticancer agents. nih.govmdpi.com Future studies could investigate the effect of this compound on novel cancer pathways, such as ferroptosis induction or inhibition of metastasis-related proteins like fascin. acs.org

Infectious Diseases: With the rise of antimicrobial resistance, new scaffolds are urgently needed. Thiazole derivatives have demonstrated notable antibacterial and antifungal properties, and this compound should be tested against panels of resistant pathogens. fabad.org.trnih.gov

Inflammatory and Autoimmune Diseases: Recent research has identified thiazole-based molecules as potent inhibitors of interleukin-17 (IL-17), a key cytokine in psoriasis and other autoimmune diseases. novartis.com Investigating the immunomodulatory potential of this compound could lead to new treatments for these conditions. mdpi.com

Neurodegenerative Disorders: Some studies suggest that thiazole derivatives may possess neuroprotective properties, making this an important area for future investigation.

Table 2: Potential Therapeutic Areas for this compound

Therapeutic Area Known Thiazole Activity Potential Target/Mechanism
Oncology Anticancer, Antitumor nih.gov DHFR inhibition, anti-proliferative effects mdpi.com
Infectious Disease Antibacterial, Antifungal fabad.org.tr Inhibition of essential microbial enzymes
Inflammation Anti-inflammatory mdpi.com IL-17 inhibition, cytokine modulation novartis.com
Neurology Anticonvulsant, Neuroprotective Modulation of ion channels or receptors

Integration with Advanced Computational Design for De Novo Drug Discovery

Computer-Aided Drug Design (CADD) has become an indispensable tool in modern drug discovery, accelerating the identification and optimization of lead compounds while reducing costs. nih.govresearchgate.net The structure of this compound is an ideal starting point for de novo drug design campaigns using advanced computational methods.

Future research directions in this domain include:

Scaffold-Based Generative Models: Using this compound as the core scaffold, deep learning models like DeepScaffold can generate vast libraries of novel virtual compounds with predicted high affinity for specific biological targets. nih.gov This approach allows for the exploration of new chemical space around a proven pharmacophore.

Structure-Based Virtual Screening: When the three-dimensional structure of a therapeutic target is known, molecular docking can be used to predict how derivatives of this compound will bind. nih.govco-ac.com This enables the rapid screening of thousands of potential molecules to identify the most promising candidates for synthesis and testing, representing a significant advantage over traditional high-throughput screening. nih.gov

Pharmacophore Modeling and Scaffold Hopping: By identifying the key electronic and steric features of the compound responsible for biological activity, computational models can be built. These models can then be used to search for other, structurally different molecules (scaffold hopping) that retain the same key features, potentially leading to compounds with improved properties. nih.govresearchgate.net

This iterative cycle of computational design, chemical synthesis, and biological testing can dramatically accelerate the journey from a starting scaffold to a viable drug candidate. scielo.org.mx

Application in Material Science and Advanced Functional Materials

Beyond its biomedical potential, the unique electronic structure of the thiazole ring makes it an attractive building block for advanced functional materials. researchgate.net The presence of nitrogen, sulfur, and bromine atoms in this compound provides multiple sites for coordination and functionalization, opening up avenues in material science.

Potential future applications to be explored:

Organic Electronics: Thiazole-based compounds have shown promise as fluorophores in Organic Light Emitting Devices (OLEDs). acs.org Research could focus on synthesizing polymers or small molecules from this compound to develop novel materials for displays and solid-state lighting.

Chemosensors: The electron-rich heteroatoms in the thiazole ring can act as binding sites for metal ions or other analytes. By functionalizing the molecule with chromophores or fluorophores, it may be possible to design highly sensitive and selective sensors for environmental or diagnostic applications.

Coordination Polymers and MOFs: The nitrogen and sulfur atoms can act as ligands to coordinate with metal ions, forming metal-organic frameworks (MOFs) or coordination polymers. nih.gov These materials have potential applications in gas storage, catalysis, and separation technologies. The bromine atom offers a site for further post-synthetic modification to fine-tune the material's properties.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2-Bromothiazol-4-yl)methanamine, and how can reaction yields be maximized?

  • Methodological Answer : The synthesis typically involves bromination of a thiazole precursor or nucleophilic substitution on pre-functionalized thiazole scaffolds. For example, bromine can be introduced via electrophilic aromatic substitution using NBS (N-bromosuccinimide) under controlled conditions (e.g., DMF, 0–5°C). Yield optimization requires monitoring steric hindrance from the thiazole ring and electronic effects of substituents, which influence reactivity . Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization improves purity (>95%).

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : 1^1H NMR confirms the methanamine (-CH2_2NH2_2) moiety (δ ~3.8 ppm) and bromothiazole protons (δ ~7.5–8.5 ppm). 13^{13}C NMR identifies the quaternary carbon adjacent to bromine (δ ~150 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (C4_4H6_6BrN2_2S: calc. 194.94 g/mol).
  • IR : NH2_2 stretching (~3350 cm1^{-1}) and C-Br vibrations (~550 cm1^{-1}) confirm functional groups .

Q. How does the bromine substituent influence reactivity in cross-coupling reactions?

  • Methodological Answer : The bromine atom at the 2-position of the thiazole ring acts as a leaving group in Suzuki-Miyaura or Buchwald-Hartwig couplings. Its reactivity is enhanced by electron-withdrawing effects of the thiazole ring, enabling palladium-catalyzed coupling with aryl boronic acids or amines. Kinetic studies suggest optimal conditions involve Pd(PPh3_3)4_4/K2_2CO3_3 in toluene/water (3:1) at 80°C .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

  • Methodological Answer : Discrepancies often arise from assay variability (e.g., cell line specificity, concentration ranges). To address this:

  • Use orthogonal assays (e.g., enzymatic inhibition + cell viability) to confirm activity.
  • Control for compound stability via HPLC monitoring under assay conditions .
  • Perform dose-response curves (IC50_{50}/EC50_{50}) with ≥3 replicates to ensure reproducibility .

Q. How can structure-activity relationship (SAR) studies guide the design of this compound analogs with enhanced potency?

  • Methodological Answer :

  • Substituent Variation : Replace bromine with other halogens (Cl, I) or electron-deficient groups (CN, NO2_2) to modulate electronic effects.
  • Backbone Modifications : Introduce methyl/ethyl groups on the thiazole ring to alter steric bulk and lipophilicity (logP).
  • Biological Testing : Compare binding affinities using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. What computational methods predict the interaction of this compound with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., kinases) or receptors.
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability and conformational changes .
  • QSAR Models : Develop regression models linking electronic descriptors (HOMO/LUMO, polarizability) to activity .

Q. How can scale-up challenges be addressed for gram-scale synthesis?

  • Methodological Answer :

  • Reaction Optimization : Switch from batch to flow chemistry for exothermic bromination steps.
  • Workup Efficiency : Replace column chromatography with liquid-liquid extraction (e.g., dichloromethane/water) .
  • Purity Control : Implement inline FTIR or PAT (Process Analytical Technology) for real-time monitoring .

Q. What are the key degradation pathways of this compound under physiological conditions?

  • Methodological Answer :

  • Hydrolysis : Bromine may hydrolyze to hydroxyl groups in aqueous buffers (pH 7.4, 37°C). Monitor via LC-MS over 24–72 hours.
  • Oxidative Stability : Test under H2_2O2_2/Fe2+^{2+} (Fenton’s reagent) to simulate oxidative stress .
  • Light Sensitivity : Conduct photostability studies under ICH guidelines (ICH Q1B) .

Methodological Tables

Parameter Optimal Conditions References
Bromination ReactionNBS, DMF, 0–5°C, 2 h
Suzuki Coupling CatalystPd(PPh3_3)4_4, K2_2CO3_3, 80°C
Purification MethodSilica gel (EtOAc/Hexane, 1:3)
Stability (pH 7.4, 37°C)t1/2_{1/2} = 48 h (no degradation)

Key Considerations

  • Safety : Handle brominated compounds in fume hoods; avoid skin contact (potential irritant) .
  • Data Reproducibility : Use commercial standards (e.g., Thermo Scientific) for calibration .
  • Open Science : Deposit synthetic protocols in public repositories (e.g., Zenodo) for transparency.

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.